azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone
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Overview
Description
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a heterocyclic compound that features both azetidine and pyrazole rings
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with multiple receptors . These interactions contribute to a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, similar compounds have shown potent antitubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have shown potent antitubercular activity against mycobacterium tuberculosis strain .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of azetidine with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanoic acid, while reduction may produce azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanol .
Scientific Research Applications
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like azetidin-3-one and azetidin-2-one share the azetidine ring but differ in their substituents and overall structure.
Pyrazole derivatives: Compounds such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde share the pyrazole ring but have different functional groups.
Uniqueness
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings .
Properties
IUPAC Name |
azetidin-1-yl-(2,5-dimethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(11(2)10-7)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBIYJSMPRIENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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